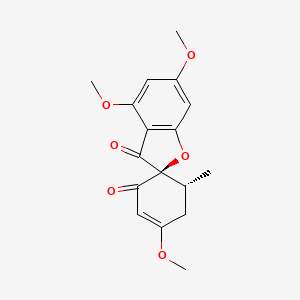

4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is a chemical compound with the molecular formula C17H18O6 . It is also known as "4,4’,6-Trimethoxy-6’-methyl-spiro [benzofuran-2 (3H),1’- 3cyclohexene]-2’,3-dione" .

Molecular Structure Analysis

The molecular structure of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is planar . More detailed structural information may be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Applications De Recherche Scientifique

Polymer Toughening and Modification

Compounds derived from lactide, similar in structural complexity to the compound of interest, have been utilized in enhancing the toughness of polylactic acid (PLA) polymers. For example, derivatives of lactide have been synthesized and incorporated into PLA, significantly improving its toughness compared to conventional PLA materials. This advancement demonstrates the potential of such compounds in creating novel polymeric alloys with superior mechanical properties (Jing & Hillmyer, 2008).

Molecular Rearrangement Studies

Research into the thermal behavior of methoxy-triazines, which share a complexity akin to the target compound, has shed light on intermolecular methyl rearrangement processes. These studies are crucial for understanding the stability and reactivity of such compounds under various conditions, which has implications for their use in synthesis and material design (Handelsman-Benory et al., 2000).

Corrosion Inhibition

Investigations into spirocyclopropane derivatives for mild steel protection in acidic environments demonstrate the utility of these compounds in corrosion inhibition. The research highlights the effectiveness of these compounds in providing a protective layer on metal surfaces, which is vital for extending the lifespan of metal components in corrosive environments (Chafiq et al., 2020).

Ring-Opening Polymerization

The synthesis and polymerization of cyclic esters derived from natural sources like l-malic acid, which resemble the functional groups in the compound of interest, have been explored. These studies contribute to the development of biodegradable polymers, showcasing the potential of these compounds in eco-friendly material production (Pounder & Dove, 2010).

Propriétés

IUPAC Name |

(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKBUUKRORCHH-XLFHBGCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858536 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5'R)-3',4,6-Trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione | |

CAS RN |

56783-97-2 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)